Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate
Description
Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate is a chiral carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group linked to an (S)-configured 3-hydroxy-2-methylpropyl chain. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 235.27 g/mol (calculated). The compound’s stereochemistry at the hydroxyl-bearing carbon (S-configuration) and its carbamate functionality make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral building blocks in peptidomimetics or enzyme inhibitors .
Key structural features include:
- Benzyl carbamate moiety: Provides stability and facilitates selective deprotection in synthetic pathways.
- Hydroxy and methyl branches: Enhances solubility in polar solvents and influences stereoselective interactions.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
KODDZNUTPRANEE-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CNC(=O)OCC1=CC=CC=C1)CO |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates involves the reaction of an alcohol with a carbamoyl chloride.
Transcarbamoylation: Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst.
Industrial Production Methods: Industrial production of carbamates often involves the use of scalable and efficient methods such as:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitubercular Agents
Recent studies have highlighted the potential of carbamate derivatives, including Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate, as new antitubercular agents. Research indicates that modifications in the carbamate structure can lead to compounds with potent in vitro and in vivo efficacy against tuberculosis. For instance, derivatives exhibiting strong inhibitory activity against Mycobacterium tuberculosis were identified, suggesting that similar modifications could enhance the efficacy of this compound for this purpose .
1.2 Inhibition of Cholinesterases
This compound has been investigated for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are critical in neurotransmission processes, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Compounds derived from similar structures have shown selective inhibition of butyrylcholinesterase, indicating that this compound could be developed into effective cholinesterase inhibitors .
Synthesis of Bioactive Compounds
2.1 C–H Amination Reactions
The compound has been utilized as a precursor in dirhodium(II)-catalyzed C–H amination reactions. This reaction is crucial for the formation of optically active monoprotected amino acids, which are important building blocks in medicinal chemistry. The successful conversion of this compound into various amino acid derivatives demonstrates its utility as a synthetic intermediate .
2.2 Versatile Intermediate in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it useful in generating complex molecules required for drug development and other applications in organic chemistry.
Case Study: Antitubercular Activity
In a study examining the efficacy of novel benzyl carbamates against tuberculosis, researchers synthesized several derivatives based on the structure of this compound. The results indicated that certain modifications led to compounds with improved potency and reduced cytotoxicity, highlighting the importance of structure-activity relationships in drug design .
Case Study: Cholinesterase Inhibition
Another significant study focused on the synthesis of sulfonamide-based carbamates, which included derivatives similar to this compound. The findings revealed that these compounds exhibited selective inhibition profiles against cholinesterases, with some showing better activity than existing drugs like rivastigmine .
Data Summary Table
Mechanism of Action
Mechanism: Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate exerts its effects by interacting with specific molecular targets. For example, as a protecting group, it temporarily deactivates amine groups, allowing selective reactions to occur on other functional groups .
Molecular Targets and Pathways:
- Targets amine groups in peptides and proteins.
- Involved in pathways related to enzyme inhibition and protein stabilization .
Comparison with Similar Compounds
Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1)
- Structure : Aromatic hydroxy group attached to a phenyl ring, with a methyl carbamate substituent.
- Molecular Formula: C₈H₉NO₃.
- Key Differences: Reactivity: The phenolic hydroxy group in Methyl (3-hydroxyphenyl)-carbamate increases acidity (pKa ~10) compared to the aliphatic hydroxy group in the target compound (pKa ~15–16) .
Benzyl (S)-(1-hydroxy-3-methylbutan-2-yl)carbamate (CAS 6216-65-5)
- Structure : Features a longer carbon chain (butan-2-yl) with a hydroxy group at position 1.
- Molecular Formula: C₁₃H₁₉NO₃.
- Key Differences: Branching: The additional methyl group in the target compound (2-methylpropyl vs. Applications: Used as a precursor for valinol derivatives in asymmetric synthesis, whereas the target compound’s applications are less documented but likely overlap in chiral intermediate roles .
Isosorbide-based Benzyl Carbamates
- Structure : Di-carbamate derivatives of isosorbide with benzyl groups at specific positions.
- Example : Di-ethyl and di-4-nitrophenyl carbamates.
- Key Differences: Enzyme Selectivity: Isosorbide carbamates preferentially inhibit butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), a trend attributed to the benzyl carbamate moiety’s spatial arrangement. The target compound’s selectivity remains unstudied but may follow similar patterns due to structural homology . Bioactivity: Di-carbamates show higher AChE inhibition (IC₅₀ ~10 μM) compared to mono-carbamates like the target compound, which may lack this potency .
Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate (CAS 1820579-55-2)
- Structure: Incorporates a 3-methoxypropylamino substituent and a branched butyl chain.
- Molecular Formula : C₁₈H₂₇N₂O₄.
- Key Differences :
- Lipophilicity : The methoxy group increases logP (~2.5 vs. ~1.8 for the target compound), enhancing membrane permeability but reducing aqueous solubility .
- Synthetic Utility : Marketed as a medicinal chemistry intermediate, suggesting specialized applications compared to the target compound’s broader intermediate role .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Stereochemical Influence : The (S)-configuration in the target compound is critical for interactions with chiral enzymes or receptors, as seen in related carbamates like Z-val-ol .
- Safety and Handling : Unlike Methyl (3-hydroxyphenyl)-carbamate, the target compound lacks explicit hazard data, suggesting a milder safety profile under standard conditions .
- Pharmacological Potential: Structural analogs with carbamate moieties exhibit cholinesterase modulation, implying possible therapeutic applications for the target compound pending further study .
Biological Activity
Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by a carbamate functional group linked to a benzyl moiety and a chiral hydroxylated propyl chain. Its molecular formula is C12H17NO3, with a molecular weight of approximately 225.27 g/mol. The presence of the hydroxyl group and the chirality of the compound contribute to its biological interactions.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Cholinesterase Inhibition : Compounds in the carbamate class are known for their ability to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. This activity is particularly relevant for developing treatments for neurodegenerative diseases .
- Muscarinic Receptor Antagonism : Some derivatives exhibit selective antagonistic effects on muscarinic receptors, which are implicated in various physiological processes including respiratory and urinary functions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts, which enhances cholinergic signaling.
- Receptor Interaction : Its structure allows it to interact with muscarinic receptors, potentially modulating pathways involved in smooth muscle contraction and glandular secretion.
Comparative Analysis with Related Compounds
A comparative study was conducted on the biological activity of this compound against structurally similar compounds. The following table summarizes key findings:
| Compound Name | Cholinesterase Inhibition (IC50 µM) | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | TBD | Moderate | Chiral center enhances selectivity |
| Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate | TBD | High | Enantiomer with different biological activity |
| Benzyl (3-hydroxypropyl)carbamate | TBD | Low | Lacks methyl substitution |
| Benzyl (3-aminopropyl)carbamate | TBD | High | Contains amino group altering properties |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that related carbamates showed neuroprotective effects in models of Alzheimer's disease by inhibiting cholinesterase and promoting neurogenesis .
- Antimicrobial Efficacy : In vitro studies indicated that benzyl carbamates exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting their potential use in developing new antibiotics.
- Pharmacokinetic Studies : Research into the pharmacokinetics of benzyl carbamates revealed favorable absorption characteristics, suggesting good bioavailability which is crucial for therapeutic applications .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate?
A typical approach involves carbamate protection using benzyl chloroformate reacting with an amino alcohol precursor. For example, a two-step process may include:
- Step 1 : Protection of the amine group in the precursor (e.g., (S)-3-hydroxy-2-methylpropylamine) with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in THF or DCM.
- Step 2 : Reduction of intermediates using agents like LiAlH₄ to achieve the desired stereochemistry . Critical parameters include temperature control (~20°C) and inert atmosphere to prevent side reactions. Purity is verified via TLC and NMR .
Q. How can enantiomeric purity be confirmed for this compound?
Enantiomeric excess is determined using:
- Chiral HPLC : Employing chiral stationary phases (e.g., Chiralpak AD-H) with UV detection.
- X-ray crystallography : Absolute configuration is resolved using programs like SHELXL for refinement and ORTEP-3 for 3D visualization . Comparison with racemic mixtures or reference standards is essential .
Q. What analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm functional groups and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- Infrared spectroscopy (IR) : Identification of carbamate C=O stretches (~1700 cm⁻¹).
- X-ray diffraction : Definitive structural confirmation via single-crystal analysis .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?
Discrepancies may arise from impurities, tautomerism, or incorrect stereochemical assignments. Mitigation strategies include:
Q. How to optimize reaction conditions to prevent premature deprotection of the benzyl carbamate group?
Benzyl carbamates are stable under mild acidic/basic conditions but degrade under strong acids (pH < 1, 100°C) or bases (pH > 12). Optimization involves:
- pH control : Maintain neutral to slightly acidic conditions (pH 4–6).
- Temperature moderation : Avoid prolonged heating above 60°C.
- Catalyst selection : Use mild catalysts (e.g., Pd/C for hydrogenolysis) to avoid side reactions .
Q. What crystallographic techniques are recommended for determining absolute configuration?
- Data collection : High-resolution X-ray data (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K).
- Refinement : SHELXL for least-squares refinement with Flack parameter calculation to confirm chirality.
- Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid diagrams .
Q. How to address unexpected by-products during synthesis?
- In-situ monitoring : Use TLC or LC-MS to track reaction progress.
- By-product isolation : Purify via column chromatography (silica gel, gradient elution).
- Mechanistic analysis : Identify intermediates via HRMS or 2D NMR (e.g., COSY, HSQC) to trace side reaction pathways .
Methodological Considerations
- Stability under varying conditions : Benzyl carbamates are stable in water at pH 4–9 (RT) but hydrolyze in strong acids (pH < 1) or bases (pH > 12). Reductive cleavage using H₂/Pd-C is a controlled deprotection method .
- Stereochemical integrity : Ensure anhydrous conditions during synthesis to prevent racemization, particularly when using polar solvents like THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
